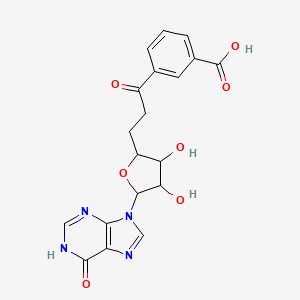

3-(3-(3,4-Dihydroxy-5-(6-hydroxy-9H-purin-9-yl)tetrahydrofuran-2-yl)propanoyl)benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

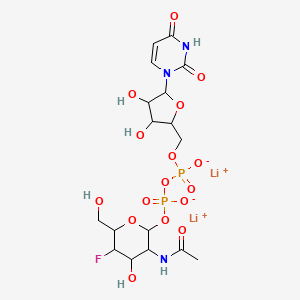

Futalosine is a nucleoside derivative that plays a crucial role in the biosynthesis of menaquinone (vitamin K2) in certain bacteriaThe futalosine pathway is found in a variety of bacteria, including some pathogens, and is essential for their survival .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Futalosine is synthesized through a series of enzymatic reactions starting from chorismate. The initial step involves the dehydration of chorismate to generate 3-[(1-carboxyvinyl)oxy]-benzoic acid, which is then converted into 1,4-dihydroxy-6-naphthoate via three enzymatic reactions catalyzed by MqnA, MqnB, MqnC, and MqnD . The conversion of futalosine to dehypoxanthinyl futalosine is catalyzed by the enzyme MqnB, which releases hypoxanthine from futalosine .

Industrial Production Methods

These bacteria can be genetically engineered to overproduce futalosine, which can then be extracted and purified for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

Futalosine undergoes several types of reactions, including:

Hydrolysis: The enzyme futalosine hydrolase catalyzes the hydrolysis of futalosine to release hypoxanthine.

Cyclization: Dehypoxanthine futalosine undergoes a radical cyclization to form cyclic dehypoxanthine futalosine.

Common Reagents and Conditions

Hydrolysis: Catalyzed by futalosine hydrolase, optimal conditions include a pH of 4.5 and a temperature of 80°C.

Cyclization: Involves radical intermediates and specific enzymes such as MqnC.

Major Products

Dehypoxanthine futalosine: Formed from the hydrolysis of futalosine.

Cyclic dehypoxanthine futalosine: Formed from the cyclization of dehypoxanthine futalosine.

Wissenschaftliche Forschungsanwendungen

Futalosine and its pathway have several scientific research applications:

Wirkmechanismus

Futalosine exerts its effects through the futalosine pathway, which involves several key enzymes:

MqnA: Catalyzes the dehydration of chorismate to 3-[(1-carboxyvinyl)oxy]-benzoic acid.

MqnB: Catalyzes the hydrolysis of futalosine to dehypoxanthinyl futalosine.

MqnC: Involved in the radical cyclization of dehypoxanthinyl futalosine. These enzymes and their reactions are crucial for the biosynthesis of menaquinone, which is essential for the electron-transfer system in bacteria.

Vergleich Mit ähnlichen Verbindungen

Futalosine is unique compared to other menaquinone biosynthesis intermediates due to its distinct pathway. Similar compounds include:

Aplasmomycin: A specific inhibitor of the futalosine pathway.

Boromycin: Another inhibitor with similar activity to aplasmomycin.

Tirandamycins: Tetramic acid antibiotics that specifically inhibit the futalosine pathway.

These compounds highlight the uniqueness of futalosine and its pathway, making it an attractive target for developing specific antibacterial agents.

Eigenschaften

IUPAC Name |

3-[3-[3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]propanoyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O7/c24-11(9-2-1-3-10(6-9)19(28)29)4-5-12-14(25)15(26)18(30-12)23-8-22-13-16(23)20-7-21-17(13)27/h1-3,6-8,12,14-15,18,25-26H,4-5H2,(H,28,29)(H,20,21,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEDWXCWBMDQNCV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)C(=O)CCC2C(C(C(O2)N3C=NC4=C3N=CNC4=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(3-Chlorophenoxy)methyl]-5-(2-chloro-4-pyridyl)-1,2,4-oxadiazole](/img/structure/B12077529.png)

![4-Bromo-1-(2-methoxyethyl)-1H-benzo[d][1,2,3]triazole](/img/structure/B12077548.png)

![Piperidine, 1-[(2R)-2-amino-1-oxopropyl]-(9CI)](/img/structure/B12077569.png)